molecular formula C12H24N2O3 B1329553 Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- CAS No. 6425-39-4

Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-

Cat. No. B1329553
Key on ui cas rn: 6425-39-4
M. Wt: 244.33 g/mol
InChI Key: ZMSQJSMSLXVTKN-UHFFFAOYSA-N
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Patent
US07405327B2

Procedure details

The pressure was set to a constant 16 bar absolute, the fresh gas flow was set to a constant 300 standard l/h of hydrogen and the circulating gas was set to a constant approx. 300 pressure liters/(lcat·h). Ammonia and diethylene glycol were vaporized separately and preheated diethylene glycol was then introduced into the hot circulating gas stream, after which hot ammonia was fed into the reactor via a pressurized gas pump. The laden circulating gas stream was reacted isothermally at 210° C. (+/−2° C.) and 16 bar over the catalyst in the tube reactor. The synthesis was carried out at a space velocity over the catalyst of 0.30 lalcohol/lcat·h, a molar ratio of ammonia/alcohol of 3:1 and an amount of fresh gas/H2 of 300 standard liters/lcat·h. 90% of the alcohol was reacted in the reaction end a selectivity of 50% based on the diol used was achieved. The product was condensed in a pressure gas separator and collected for purification by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ammonia alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
300
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H][H].[NH3:3].[CH2:4](O)[CH2:5][O:6][CH2:7][CH2:8]O>>[O:6]1[CH2:5][CH2:4][N:3]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][N:3]2[CH2:4][CH2:5][O:6][CH2:7][CH2:8]2)[CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
ammonia alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
300
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(COCCO)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(COCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then introduced into the
CUSTOM
Type
CUSTOM
Details
was reacted isothermally at 210° C. (+/−2° C.) and 16 bar over the catalyst in the tube reactor
CUSTOM
Type
CUSTOM
Details
condensed in a pressure gas separator
DISTILLATION
Type
DISTILLATION
Details
collected for purification by distillation

Outcomes

Product
Name
Type
Smiles
O1CCN(CC1)CCOCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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